molecular formula C12H15N3OS B252826 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide

3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide

Cat. No. B252826
M. Wt: 249.33 g/mol
InChI Key: RMBROAFOXQZGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide, also known as BMT-047, is a chemical compound with potential applications in scientific research. It has been synthesized using several methods and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in laboratory experiments.

Mechanism of Action

3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide acts as a positive allosteric modulator of GABA-A receptors, which increases the activity of the receptor in the presence of GABA. It binds to a specific site on the receptor and enhances the affinity of GABA for its binding site, leading to an increase in chloride ion influx into the neuron and subsequent hyperpolarization. 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide also enhances the activity of NMDA receptors by increasing the binding of glutamate to its binding site, leading to an increase in calcium ion influx into the neuron and subsequent depolarization.
Biochemical and Physiological Effects
3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide enhances the activity of GABA-A receptors and NMDA receptors in a dose-dependent manner. In vivo studies have shown that 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide increases the duration of sleep and reduces anxiety-like behavior in rodents. 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide has also been found to enhance learning and memory in rats.

Advantages and Limitations for Lab Experiments

3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective modulator of GABA-A receptors and NMDA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Another advantage is that it has low toxicity and is well-tolerated in animals. However, one limitation is that 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide has poor solubility in water, which can make it difficult to administer in vivo. Another limitation is that its effects on other neurotransmitter systems and receptors are not well understood.

Future Directions

For the study of 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide include investigating its effects on other neurotransmitter systems and receptors, and developing more water-soluble analogs.

Synthesis Methods

3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide can be synthesized using several methods. One of the most common methods involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide with high purity.

Scientific Research Applications

3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important targets for the treatment of anxiety, insomnia, and epilepsy. 3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide has also been found to enhance the activity of NMDA receptors, which play a critical role in synaptic plasticity and learning and memory.

properties

Product Name

3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

3-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)butanamide

InChI

InChI=1S/C12H15N3OS/c1-7(2)6-10(16)13-11-8(3)4-5-9-12(11)15-17-14-9/h4-5,7H,6H2,1-3H3,(H,13,16)

InChI Key

RMBROAFOXQZGCN-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)CC(C)C

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)CC(C)C

Origin of Product

United States

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